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Mannose-6-phosphate -

Mannose-6-phosphate

Catalog Number: EVT-13194840
CAS Number:
Molecular Formula: C6H13O9P
Molecular Weight: 260.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-mannopyranose 6-phosphate is the pyranose form of D-mannose 6-phosphate. It is a D-mannose 6-phosphate and a D-hexopyranose 6-phosphate. It is a conjugate acid of a D-mannopyranose 6-phosphate(2-).
Mannose-6-phosphate is a natural product found in Mycoplasma gallisepticum with data available.
D-mannose 6-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

Mannose-6-phosphate is a crucial carbohydrate derivative in cellular biology, particularly known for its role in targeting enzymes to lysosomes. This compound serves as a tagging mechanism for precursor proteins destined for lysosomal transport, ensuring proper cellular function and metabolism. The biosynthetic pathway of mannose-6-phosphate involves several enzymatic reactions primarily occurring in the Golgi apparatus, where the modification of specific glycoproteins takes place.

Source and Classification

Mannose-6-phosphate belongs to the class of organic compounds known as hexose phosphates, which are characterized by the presence of a phosphate group attached to a six-carbon sugar molecule. It is derived from mannose, a simple sugar that is a component of various polysaccharides and glycoproteins. The chemical formula for mannose-6-phosphate is C6H13O9P\text{C}_6\text{H}_{13}\text{O}_9\text{P}, with an average molecular weight of approximately 260.14 g/mol .

Synthesis Analysis

The synthesis of mannose-6-phosphate can be achieved through several methods, primarily involving enzymatic reactions. One notable method utilizes hexokinase, which catalyzes the phosphorylation of mannose using inorganic polyphosphate as a phosphate donor. This approach has shown high conversion efficiency under optimized conditions .

Another synthesis route involves the use of cyclic sulfate intermediates, allowing for versatile substitutions at the C-6 position of mannose through various chemical reactions such as halogenation and sulfonation . Recent advancements have also introduced Mitsunobu reactions to facilitate modifications at this position, demonstrating significant potential for synthesizing analogues of mannose-6-phosphate .

Molecular Structure Analysis

Mannose-6-phosphate features a complex molecular structure characterized by its six-carbon backbone and multiple hydroxyl groups, along with a phosphate group attached at the sixth carbon. The structural formula can be represented as follows:

C6H13O9P\text{C}_6\text{H}_{13}\text{O}_9\text{P}

Structural Data

  • Molecular Weight: 260.1358 g/mol
  • Monoisotopic Mass: 260.0297 g/mol
  • Chemical Structure: The compound exists predominantly in its alpha-D-mannopyranose form, which is essential for its biological activity .
Chemical Reactions Analysis

Mannose-6-phosphate participates in various biochemical reactions within cells. One critical reaction involves its conversion to mannose-1-phosphate by phosphomannomutase, which then interacts with guanosine triphosphate to form guanosine diphosphate-mannose . This reaction is part of the broader metabolic pathways involved in glycosylation processes.

Additionally, mannose-6-phosphate acts as a signaling molecule that regulates responses to cellular stressors, such as viral infections, by modulating lipid-linked oligosaccharides necessary for viral envelope formation .

Mechanism of Action

The mechanism of action for mannose-6-phosphate centers on its role as a targeting signal for lysosomal enzymes. In the Golgi apparatus, specific enzymes attach mannose-6-phosphate to lysosomal precursors. Once tagged, these enzymes are recognized by mannose-6-phosphate receptors at slightly acidic pH levels (around 6.5–6.7), facilitating their transport to late endosomes and subsequently to lysosomes where they exert their enzymatic functions .

The dissociation of the mannose-6-phosphate from its receptor occurs in the acidic environment of late endosomes (pH ~ 6.0), allowing the enzymes to be delivered effectively to their final destination within lysosomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Odor: Characteristic odor (specific details may vary).

Chemical Properties

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Generally stable under physiological conditions but may decompose under extreme pH or temperature conditions.

Relevant Data

Applications

Mannose-6-phosphate has significant applications in both research and clinical settings:

  1. Lysosomal Storage Disorders: It plays a crucial role in enzyme replacement therapies for lysosomal storage diseases by ensuring that therapeutic enzymes are correctly targeted to lysosomes.
  2. Biochemical Research: Used extensively in studies related to glycoprotein synthesis and cellular signaling pathways.
  3. Drug Development: Investigated for its potential utility in developing drugs that target lysosomal functions or modulate immune responses .
Biosynthesis and Post-Translational Modification of Mannose-6-Phosphate

Mannose-6-phosphate (M6P) serves as the essential recognition marker for targeting lysosomal hydrolases to lysosomes. Its biosynthesis is a tightly regulated, multi-step process occurring within the secretory pathway, primarily in the Golgi apparatus.

Enzymatic Machinery of M6P Tag Generation

The M6P tag is synthesized through a conserved two-step enzymatic process that distinguishes lysosomal enzymes from other glycoproteins.

Role of UDP-N-Acetylglucosamine-1-Phosphotransferase (GNPT) Complex

  • Molecular Architecture: The GNPT complex is a heterohexameric membrane-bound enzyme composed of two α (GNPTAB gene product), two β (GNPTAB proteolytic fragment), and two γ (GNPTG gene product) subunits. The α and β subunits derive from a single precursor protein (GNPTAB) that undergoes proteolytic cleavage at Lys928-Asp929 [6].
  • Catalytic Mechanism: GNPT recognizes lysosomal hydrolases in the cis-Golgi and transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to the C6 hydroxyl group of specific mannose residues on high-mannose N-glycans. This reaction generates a phosphodiester intermediate (Man-P-GlcNAc) [2] [3]. The enzyme is neither inhibited by tunicamycin nor stimulated by dolichol-phosphate, confirming it acts without lipid intermediates [2].
  • Disease Link: Mutations in GNPTAB or GNPTG disrupt phosphotransferase activity, leading to mucolipidosis II/III (I-cell disease). This results in mistargeting of lysosomal enzymes and systemic accumulation of undigested substrates [3] [6].

Table 1: Subunits of the GNPT Complex

SubunitGeneFunctionMature Form
αGNPTABCatalytic, lysosomal enzyme recognitionN-terminal fragment after cleavage
βGNPTABTransmembrane anchoring, structural stabilityC-terminal fragment after cleavage
γGNPTGModulates substrate specificityIndependent gene product

Catalytic Function of α-N-Acetylglucosamine-1-Phosphodiester α-N-Acetylglucosaminidase (UCE)

  • "Uncovering Enzyme" Activity: UCE (N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase) resides primarily in the trans-Golgi network (TGN). It hydrolyzes the phosphodiester bond in the Man-P-GlcNAc intermediate, removing the GlcNAc cap to expose the M6P monoester [3] [8].
  • Spatial and pH Regulation: UCE operates optimally at a mildly acidic pH (~6.5), aligning with the progressively acidic environment of the trans-Golgi. This ensures M6P tag generation occurs downstream of GNPT action and prevents premature receptor binding [3] [7].
  • Substrate Specificity: UCE exclusively processes the GlcNAc-capped phosphodiester intermediates generated by GNPT, exhibiting no activity toward free mannose or other phosphate esters [8].

Table 2: Key Enzymes in M6P Tag Biosynthesis

EnzymeLocationReactionCofactors/RequirementsProduct
GNPT (GlcNAc-1-phosphotransferase)cis-GolgiTransfers GlcNAc-1-P to mannose on lysosomal enzyme glycansUDP-GlcNAc, Mn²⁺Man-P-GlcNAc (diester)
UCE (Uncovering Enzyme)trans-Golgi Network (TGN)Hydrolyzes GlcNAc from Man-P-GlcNAcAcidic pH (~6.5)Mannose-6-Phosphate (M6P monoester)

Substrate Specificity Determinants in Lysosomal Enzyme Recognition

GNPT does not phosphorylate all mannose-containing glycoproteins equally. Its exquisite specificity for lysosomal hydrolases is governed by:

  • Conformational Determinants: GNPT recognizes a three-dimensional patch on lysosomal enzymes, often involving surface-exposed loops and specific amino acid constellations (e.g., lysine residues), rather than a simple linear peptide sequence [1] [8]. This "lysosomal enzyme recognition tag" is distinct from the glycan itself.
  • Protein vs. Carbohydrate Recognition: While the modification occurs on mannose within N-glycans, the primary determinant for which glycans receive the M6P tag is the protein conformation of the lysosomal enzyme itself. Non-lysosomal glycoproteins passing through the Golgi typically lack this conformational signal [3] [8].
  • Disease Implications: The critical role of conformational recognition is highlighted in mucolipidosis II/III. Mutations in GNPTAB/G primarily disrupt the enzyme's ability to recognize lysosomal hydrolases, not its catalytic activity per se. Fibroblasts from patients with Carbohydrate Deficient Glycoprotein Syndrome (CDGS), in contrast, show normal enzymes involved in M6P synthesis from glucose, indicating defects elsewhere in glycosylation [9].

Spatial Regulation of M6P Modification in the Golgi Apparatus

The sequential actions of GNPT and UCE necessitate precise spatial organization within the Golgi to ensure correct M6P tag formation and receptor binding.

Compartmentalization of Cis- and Trans-Golgi Processing Events

  • GNPT Localization: The GNPT complex is predominantly active in the cis- and medial-Golgi cisternae. This positioning allows early encounter with newly synthesized lysosomal enzymes arriving from the endoplasmic reticulum (ER) [3] [4].
  • UCE Localization: UCE is concentrated in the trans-Golgi network (TGN). This compartmental separation prevents premature uncapping of the phosphodiester intermediate before lysosomal enzymes reach the site of MPR binding [3] [7].
  • Vesicular Transport: Lysosomal enzymes bearing the phosphodiester intermediate (Man-P-GlcNAc) are transported via vesicular carriers from the medial to the trans-Golgi compartments. This transport is mediated by general Golgi trafficking machinery, independent of MPRs at this stage [7] [10].

pH-Dependent Activation of Phosphotransferase Complexes

  • GNPT and Divalent Cations: GNPT activity strictly requires divalent cations, primarily Mn²⁺ (or Mg²⁺). Mn²⁺ coordinates the binding of the phosphate donor UDP-GlcNAc and stabilizes the enzyme-substrate complex during catalysis. Optimal activity occurs near neutral pH (~7.0), characteristic of the cis-Golgi [2] [8].
  • UCE and Golgi Acidification: UCE activity is critically dependent on the mildly acidic pH (~6.5) of the TGN. This acidity:
  • Protonates key residues in UCE's active site, essential for catalytic function.
  • Ensures M6P tag exposure occurs primarily in the compartment where MPRs reside, ready for binding [3] [7] [8].
  • MPR Binding and Release: While not directly part of M6P biosynthesis, the subsequent interaction with MPRs is also pH-regulated. MPRs bind M6P tags with high affinity at the near-neutral pH of the TGN (~6.5-6.7). Upon delivery to the acidic late endosome (pH <6.0), protonation of key histidine residues within the MPR binding pocket disrupts ligand binding, releasing the lysosomal enzyme for lysosomal maturation [1] [7] [10].

Table 3: pH and Cofactor Regulation in the M6P Pathway

Compartment/ProcessKey Enzyme/ReceptorOptimal pHEssential CofactorsFunctional Consequence
cis-Golgi (Phosphorylation)GNPT (GlcNAc-1-phosphotransferase)~7.0Mn²⁺ (or Mg²⁺), UDP-GlcNAcCatalyzes diester formation on lysosomal enzymes
trans-Golgi Network (Uncovering)UCE (Uncovering Enzyme)~6.5-Exposes M6P monoester tag
TGN (Receptor Loading)CI-MPR / CD-MPR6.5-6.7-High-affinity binding of M6P-tagged enzymes
Late Endosome (Enzyme Release)CI-MPR / CD-MPR<6.0-Low-affinity binding triggers enzyme release

Properties

Product Name

Mannose-6-phosphate

IUPAC Name

[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1

InChI Key

NBSCHQHZLSJFNQ-QTVWNMPRSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)(O)O

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